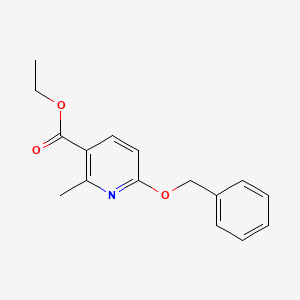

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

Descripción general

Descripción

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate typically involves the esterification of 6-(benzyloxy)-2-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may play a role in binding to these targets, while the pyridine ring can participate in various chemical interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 6-(benzyloxy)-3,5-dioxohexanoate: Shares the benzyloxy group but differs in the presence of additional keto groups.

Ethyl 6-(benzyloxy)-3-hydroxy-5-oxohexanoate: Similar structure with a hydroxyl group and a keto group.

Ethyl 6-(benzyloxy)-5-hydroxy-3-oxohexanoate: Contains a hydroxyl group and a keto group at different positions.

Uniqueness

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of the benzyloxy group, methyl group, and ester group on the pyridine ring makes it a versatile compound for various chemical transformations and applications.

Actividad Biológica

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a benzyloxy group and an ethyl ester. The molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 273.29 g/mol

- CAS Number : 1630906-72-7

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for limiting tumor growth.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| MCF7 (Breast) | 12.5 | Cell cycle arrest (G1 phase) |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's bactericidal action is attributed to its ability to disrupt bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

The biological activity of this compound is linked to its interaction with specific molecular targets:

- NF-kB Pathway Inhibition : The compound has been shown to inhibit the NF-kB pathway, which plays a pivotal role in inflammation and cancer progression.

- Glutaminase Inhibition : Similar compounds in the same chemical class have been reported to inhibit glutaminase, an enzyme critical for tumor cell metabolism, thereby limiting their growth.

Case Studies and Research Findings

A recent study investigated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Summary of Findings

- Study Design : Mice bearing A549 lung cancer xenografts were treated with varying doses of the compound.

- Results :

- Tumor size reduction by up to 45% at a dose of 20 mg/kg.

- No significant toxicity observed at therapeutic doses.

Q & A

Q. Basic: What synthetic routes are effective for preparing Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate, and how is purity ensured?

Answer:

A common method involves coupling 4-hydroxycoumarin derivatives with benzyl-protected intermediates in methanol under reflux (343–353 K for 24 hours), followed by triethylamine-catalyzed cyclization . Purification typically employs flash column chromatography (ethyl acetate/hexane) to achieve >95% purity . For validation, combine HPLC with NMR spectroscopy: compare proton signals (e.g., benzyloxy -CH2- at δ 4.8–5.2 ppm) and carbon shifts (ester carbonyl at ~165–170 ppm) to reference data .

Q. Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

- NMR : Assign peaks using ¹H (e.g., methyl groups at δ 2.3–2.6 ppm) and ¹³C NMR (pyridine carbons at 120–160 ppm) .

- X-ray crystallography : Resolve bond angles (e.g., C10–C11–H11A ≈ 109.6°) and distances (C=O ~1.21 Å) to confirm molecular geometry .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 314.3) .

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the benzyloxy group compared to methanol .

- Catalyst screening : Test Pd/C or PtO2 for hydrogenation side reactions, monitoring by TLC .

- Temperature control : Lower temperatures (273–298 K) reduce ester hydrolysis risks during benzyloxy deprotection .

Q. Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Answer:

- Tautomerism analysis : For discrepancies in carbonyl signals (e.g., ketone vs. enol forms), perform variable-temperature NMR to detect dynamic equilibria .

- Conformational studies : Compare X-ray torsion angles (e.g., C6–O–CH2–Ph dihedral angle ~120°) with DFT-optimized structures .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., de-esterified analogs) that may skew spectral assignments .

Q. Advanced: What strategies enable functionalization of the benzyloxy group for downstream applications?

Answer:

- Hydrogenolysis : Use H2/Pd-C to cleave the benzyl ether, yielding a free hydroxyl group for further acylations .

- Electrophilic substitution : Nitrate the benzyl ring (HNO3/H2SO4) at the para-position, confirmed by NOESY correlations .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, K2CO3) to introduce biaryl motifs .

Q. Advanced: How does steric hindrance from the 2-methyl group influence reactivity?

Answer:

- Kinetic studies : Compare ester hydrolysis rates (pH 7.4 buffer, 310 K) with non-methylated analogs; reduced reactivity suggests steric shielding of the carbonyl .

- Docking simulations : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

- X-ray analysis : Measure C2–CH3 bond length (~1.54 Å) and adjacent bond angles to quantify steric effects .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., ethyl acetate) .

- Waste disposal : Neutralize acidic/byproduct streams before incineration .

Q. Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

- Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 h) and analyze degradation products (e.g., decarboxylation) via LC-MS .

- Thermogravimetric analysis (TGA) : Monitor weight loss at 10°C/min to identify decomposition thresholds .

- Light sensitivity : Use UV-Vis spectroscopy (λmax ~270 nm) to track photodegradation kinetics .

Propiedades

IUPAC Name |

ethyl 2-methyl-6-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-19-16(18)14-9-10-15(17-12(14)2)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJFWPIQZLZLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.